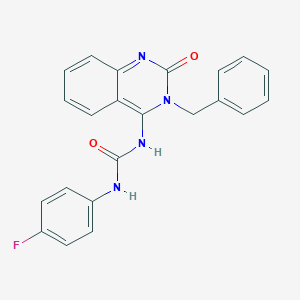
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C32H24ClF3N4O3 and its molecular weight is 605.01. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolite Characterization The chemical compound has been utilized for metabolite characterization through methods combining thin-layer chromatography for metabolite separation and purification with high-resolution mass spectrometry and nuclear magnetic resonance. This approach has been demonstrated in studies involving the identification of diazepam metabolites in the rat's intestinal tract (Schwartz, Bommer & Vane, 1967).
Gastric and Duodenal Lesions Prevention Research has also explored the chemical's application as a gastrin/cholecystokinin-B receptor antagonist in preventing gastric and duodenal lesions. Notably, one study examined the effectiveness of a compound structurally similar to the one , highlighting its potential in suppressing acid secretion and preventing lesions in rats, suggesting its utility as a therapeutic agent in peptic ulcer disease (Nishida et al., 1994).
Antagonism in Stress-Induced Hyperarousal Another avenue of application includes the use of structurally related compounds as receptor antagonists to address stress-induced hyperarousal without causing hypnotic effects. This is particularly relevant in the context of disorders associated with stress or hyperarousal states, indicating the potential of such compounds in psychiatric treatment (Bonaventure et al., 2015).
Pancreatic Sensitivity Alteration in Diabetes The compound's applications extend to diabetes research, where variations of the compound have been used to study their effects on the exocrine pancreas of type 2 diabetic rats. This includes insights into the sensitivity of the pancreas to certain peptides and the implications for diabetes management and treatment (Kuntz, Pinget & Damgé, 2002).
Psoriasis Treatment Furthermore, related chemical compounds have been investigated for their potential in treating chronic autoimmune diseases like psoriasis. For instance, the discovery and development of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrate the significant antipsoriatic effects in animal models, suggesting their viability as drug candidates for psoriasis treatment (Li et al., 2016).
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-21-15-16-25(33)24(17-21)32(34,35)36/h2-17,29H,18H2,1H3,(H2,37,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPJGPLRDIVDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)
![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)
![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)